6-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Description

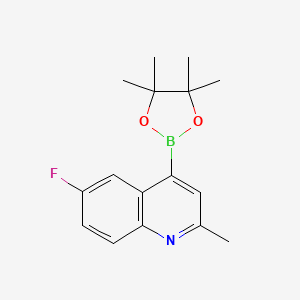

6-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a boronic ester-functionalized quinoline derivative. Its structure comprises a quinoline core substituted with a fluorine atom at position 6, a methyl group at position 2, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at position 2. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures critical in medicinal chemistry and materials science . The fluorine and methyl substituents enhance its electronic and steric properties, influencing reactivity and stability in synthetic applications.

Properties

Molecular Formula |

C16H19BFNO2 |

|---|---|

Molecular Weight |

287.1 g/mol |

IUPAC Name |

6-fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |

InChI |

InChI=1S/C16H19BFNO2/c1-10-8-13(12-9-11(18)6-7-14(12)19-10)17-20-15(2,3)16(4,5)21-17/h6-9H,1-5H3 |

InChI Key |

AQKIXGWYFXPKGO-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC3=C2C=C(C=C3)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of the Fluoro and Methyl Groups: The fluoro and methyl groups can be introduced through electrophilic aromatic substitution reactions. Fluorination can be achieved using reagents such as Selectfluor, while methylation can be done using methyl iodide.

Borylation: The final step involves the introduction of the boronic ester group. This can be achieved through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The boronic ester group can undergo oxidation to form the corresponding boronic acid.

Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of boronic acid derivatives.

Reduction: Formation of tetrahydroquinoline derivatives.

Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

6-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Biology: The compound can be used as a probe in biological assays to study enzyme activity and protein interactions.

Industry: The compound can be used in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline depends on its application. In biological systems, the boronic ester group can interact with enzymes and proteins, potentially inhibiting their activity. The fluoro and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives bearing pinacol boronate groups are widely employed as intermediates in organic synthesis. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparisons

*Calculated based on molecular formula.

Key Differences and Insights

Substituent Effects on Reactivity :

- Fluorine at position 6 (target compound) enhances electrophilicity at the boronate group, improving cross-coupling efficiency compared to chlorine analogs (e.g., 6-Cl in ).

- Methoxy groups (e.g., 2-OCH3 in ) reduce steric hindrance but may lower electron-withdrawing effects, altering reaction pathways.

Synthetic Utility :

- The target compound’s 2-methyl group provides steric protection, reducing undesired side reactions during coupling .

- 8-Fluoro derivatives (e.g., ) exhibit distinct regioselectivity in coupling due to fluorine’s ortho-directing nature.

Biological Relevance: Chlorinated analogs (e.g., ) are explored in antimalarial studies, whereas fluorine-substituted derivatives (target compound) may offer improved metabolic stability in drug candidates .

Biological Activity

6-Fluoro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Characteristics

Molecular Formula: C18H24B F N O2

Molecular Weight: 316.20 g/mol

IUPAC Name: this compound

Structure: The compound features a quinoline core substituted with a fluorine atom and a dioxaborolane moiety.

The biological activity of this compound may be attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It may modulate the activity of certain receptors on cell membranes.

- Gene Expression Alteration: The compound can influence gene expression related to cellular processes such as apoptosis and proliferation.

Antimicrobial Properties

Research indicates that the compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has shown promise in anticancer research. Studies have indicated its ability to induce apoptosis in cancer cell lines such as:

- Breast Cancer (MCF-7): Induces cell death through caspase activation.

- Lung Cancer (A549): Inhibits proliferation and promotes cell cycle arrest.

Case Studies

-

Study on Anticancer Effects:

A recent study evaluated the effects of this compound on MCF-7 cells. Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to increased reactive oxygen species (ROS) production and mitochondrial dysfunction. -

Antimicrobial Activity Assessment:

Another study assessed the antimicrobial efficacy of this compound against various pathogens. The results indicated that it was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 16 µg/mL.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound. Various derivatives have been synthesized to improve potency and selectivity for specific biological targets.

Synthesis Approaches

The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Formation of the Quinoline Core: Achieved through cyclization reactions involving appropriate hydrazines.

- Fluorination and Methylation: Utilizes fluorinating agents like Selectfluor and methylating agents such as methyl iodide.

- Dioxaborolane Attachment: Introduced via reactions with boron-containing reagents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.